molecular formula C16H24ClNO B1634639 2-(1-Cyclohexen-1-YL)-N-(4-methoxybenzyl)-1-ethanamine hydrochloride CAS No. 1048640-95-4

2-(1-Cyclohexen-1-YL)-N-(4-methoxybenzyl)-1-ethanamine hydrochloride

Cat. No. B1634639
CAS RN: 1048640-95-4
M. Wt: 281.82 g/mol
InChI Key: KMOXNOLPBQLLOR-UHFFFAOYSA-N
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Description

2-(1-Cyclohexen-1-YL)-N-(4-methoxybenzyl)-1-ethanamine hydrochloride, also known as EMC, is a synthetic compound used in laboratory experiments. It is a cyclic amine with a benzyl group and a methoxy group attached to the cyclohexyl ring. EMC has a wide range of applications in scientific research, including drug development, biochemistry, and physiology.

Scientific Research Applications

Analytical Toxicology and Pharmacology

Compounds like 25I-NBOMe and 25C-NBOMe, which are structurally similar to the compound , have been extensively studied for their psychoactive properties, metabolism, and toxicology. These studies include analytical characterization, metabolic pathways, and the investigation of their effects on receptors . For example, the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats was studied to identify urinary metabolites, revealing insights into the metabolic pathways operative in rats and suggesting potential pathways for similar compounds (Kanamori et al., 2002). Another study focused on the neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines, highlighting their high potency as agonists at 5-HT2A receptors, which could be relevant for understanding the pharmacological effects of related compounds (Eshleman et al., 2018).

Materials Science

Research on salen-type ytterbium complexes, while not directly related to the compound , demonstrates the utility of organic compounds in developing materials with specific luminescent properties or magnetic behaviors . For instance, a study on ytterbium complexes with salen-type ligands showcased their near-IR luminescence and field-induced single-molecule magnet behavior, underscoring the potential of organic compounds in materials science applications (Liu et al., 2015).

Cytotoxic Evaluation for Therapeutic Applications

The synthesis and cytotoxic evaluation of novel compounds, including those with triazole-linked cyclohexanones, highlight the potential of structurally complex organic molecules in developing new therapeutic agents . Such studies often focus on evaluating the potential anticancer properties of these compounds, offering a glimpse into the drug discovery process for novel therapeutics (Mahdavi et al., 2016).

properties

IUPAC Name

2-(cyclohexen-1-yl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO.ClH/c1-18-16-9-7-15(8-10-16)13-17-12-11-14-5-3-2-4-6-14;/h5,7-10,17H,2-4,6,11-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOXNOLPBQLLOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCCC2=CCCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Cyclohexen-1-YL)-N-(4-methoxybenzyl)-1-ethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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